Specific Isotopic Mass Shift (+3.02 Da) Ensures Unambiguous MS Detection without Spectral Overlap
The compound incorporates three deuterium atoms on the N-acetyl group, resulting in a molecular weight of 333.42 g/mol. This is a precise +3.02 Da increase over the unlabeled analyte N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (MW = 330.40 g/mol) . This specific mass shift provides a distinct m/z signature in mass spectrometry, completely separating the internal standard's isotopic cluster from the analyte's M, M+1, and M+2 natural abundance peaks .
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 333.42 g/mol |
| Comparator Or Baseline | N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (unlabeled): 330.40 g/mol |
| Quantified Difference | Δ+3.02 Da |
| Conditions | Calculated from molecular formula: Target = C17H15D3N2O3S; Comparator = C17H18N2O3S |
Why This Matters
This +3 Da shift is optimal for LC-MS/MS, as it avoids isotopic cross-talk (which can occur with +1 Da labels) while minimizing the risk of significant chromatographic retention time shifts that are more common with higher deuteration levels [1].
- [1] Iyer, S. S., et al. Controlling Deuterium Isotope Effects in Comparative Proteomics. Analytical Chemistry. 2002, 74(13), 3096-3104. View Source
